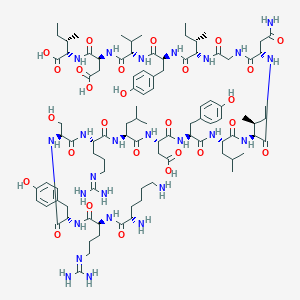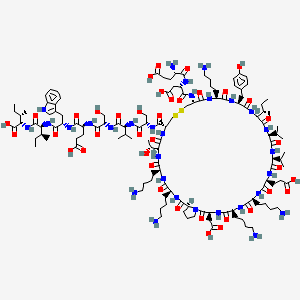![molecular formula C13H14ClNO5 B10817625 (3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)
(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Leptazolin A wird typischerweise aus dem Kulturmedium des Cyanobakteriums Leptolyngbya sp isoliert . Die bioaktivitätsgesteuerte Untersuchung dieses Cyanobakteriums hat zur Isolierung von Leptazolin A zusammen mit anderen verwandten Verbindungen geführt . Die synthetischen Routen und industriellen Produktionsmethoden für Leptazolin A befinden sich noch in der Forschung und Entwicklung, wobei laufende Studien auf die Optimierung der Extraktions- und Syntheseverfahren fokussieren.
Analyse Chemischer Reaktionen
Leptazolin A durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können Oxidationsreaktionen zu verschiedenen oxidierten Derivaten von Leptazolin A führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
Leptazolin A hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin . In der Chemie wird es wegen seiner einzigartigen chemischen Eigenschaften und seines Potenzials als Baustein für die Synthese anderer Verbindungen untersucht. In der Biologie wird Leptazolin A auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften. In der Medizin werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, z. B. bei der Entwicklung neuer Medikamente.
Wirkmechanismus
Der Wirkmechanismus von Leptazolin A beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen in Zellen . Während die genauen molekularen Zielstrukturen und Signalwege noch aufgeklärt werden, wird angenommen, dass Leptazolin A seine Wirkung durch die Bindung an bestimmte Proteine oder Enzyme ausübt und so deren Aktivität moduliert. Diese Interaktion kann zu verschiedenen zellulären Reaktionen führen, darunter Veränderungen der Genexpression, der Proteinfunktion und des Zellstoffwechsels.
Wirkmechanismus
The mechanism of action of Leptazoline A involves its interaction with specific molecular targets and pathways within cells . While the exact molecular targets and pathways are still being elucidated, it is believed that Leptazoline A exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, protein function, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Leptazolin A gehört zu einer Familie von Verbindungen, zu denen Leptazolin B, Leptazolin C und Leptazolin D gehören . Diese Verbindungen haben eine ähnliche chemische Struktur, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten. Beispielsweise hat Leptazolin B eine andere chemische Formel und zeigt im Vergleich zu Leptazolin A unterschiedliche biologische Eigenschaften . Die Einzigartigkeit von Leptazolin A liegt in seiner spezifischen chemischen Struktur und den besonderen biologischen Aktivitäten, die es zeigt, die sich von denen seiner verwandten Verbindungen unterscheiden können.
Eigenschaften
Molekularformel |
C13H14ClNO5 |
|---|---|
Molekulargewicht |
299.70 g/mol |
IUPAC-Name |
(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H14ClNO5/c1-6-12(10(17)5-11(18)19)15-13(20-6)8-4-7(14)2-3-9(8)16/h2-4,6,10,12,16-17H,5H2,1H3,(H,18,19)/t6-,10+,12+/m0/s1 |
InChI-Schlüssel |
ZFAIHGMUJXZHDW-ISROVCFRSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](N=C(O1)C2=C(C=CC(=C2)Cl)O)[C@@H](CC(=O)O)O |
Kanonische SMILES |
CC1C(N=C(O1)C2=C(C=CC(=C2)Cl)O)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-[8-oxo-2-[(2-oxo-1H-pyridin-3-yl)amino]-7H-purin-9-yl]cyclohexyl]acetonitrile](/img/structure/B10817576.png)
![N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide](/img/structure/B10817578.png)

![N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide](/img/structure/B10817581.png)
![[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone](/img/structure/B10817588.png)

![[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817603.png)
![1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea](/img/structure/B10817606.png)
![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)
